molecular formula C20H18N4S B14187447 N-[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine CAS No. 920519-35-3

N-[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine

Cat. No.: B14187447
CAS No.: 920519-35-3
M. Wt: 346.5 g/mol
InChI Key: IYIBBLVFPOJIPH-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine is a complex organic compound that features a benzothiazole moiety fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine can be achieved through various synthetic pathways. Common methods include:

Industrial Production Methods

Industrial production often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times. These methods are favored for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine undergoes several types of chemical reactions:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Conditions vary depending on the type of substitution. For nucleophilic substitution, reagents like sodium hydroxide (NaOH) are used, while electrophilic substitution often involves reagents like sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine is unique due to its specific combination of benzothiazole and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

920519-35-3

Molecular Formula

C20H18N4S

Molecular Weight

346.5 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C20H18N4S/c1-12-10-15(19-23-17-6-4-5-7-18(17)25-19)8-9-16(12)24-20-21-13(2)11-14(3)22-20/h4-11H,1-3H3,(H,21,22,24)

InChI Key

IYIBBLVFPOJIPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4S3)C)C

Origin of Product

United States

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